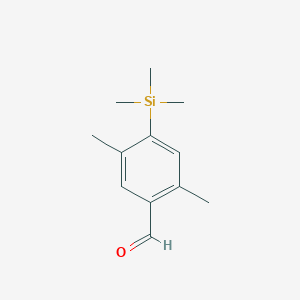
2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde core substituted with two methyl groups and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde typically involves the reaction of 2,5-dimethylbenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2,5-Dimethylbenzaldehyde+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: 2,5-Dimethyl-4-(trimethylsilyl)benzoic acid.
Reduction: 2,5-Dimethyl-4-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a starting material for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The trimethylsilyl group can stabilize intermediates in various reactions, influencing the overall reaction pathway.
Comparison with Similar Compounds
2,5-Dimethylbenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
4-(Trimethylsilyl)benzaldehyde: Lacks the methyl groups, affecting its reactivity and steric properties.
2,4,6-Trimethylbenzaldehyde: Contains an additional methyl group, influencing its chemical behavior and reactivity.
Uniqueness: 2,5-Dimethyl-4-(trimethylsilyl)benzaldehyde is unique due to the combination of its substituents, which confer specific steric and electronic properties. The presence of both methyl and trimethylsilyl groups can influence its reactivity and stability, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C12H18OSi |
|---|---|
Molecular Weight |
206.36 g/mol |
IUPAC Name |
2,5-dimethyl-4-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C12H18OSi/c1-9-7-12(14(3,4)5)10(2)6-11(9)8-13/h6-8H,1-5H3 |
InChI Key |
UKFGCZKCXAGBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[Si](C)(C)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


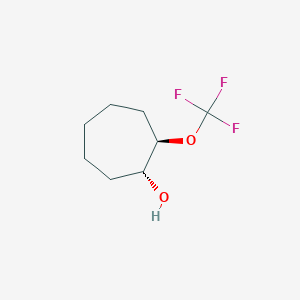
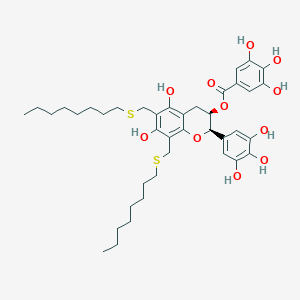
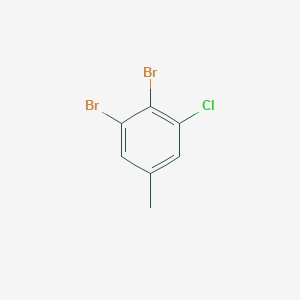
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
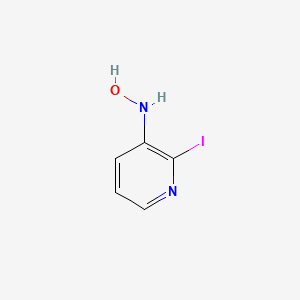
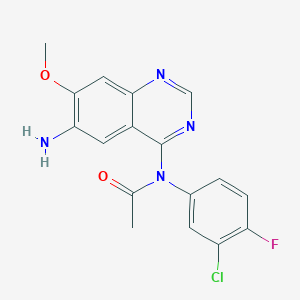
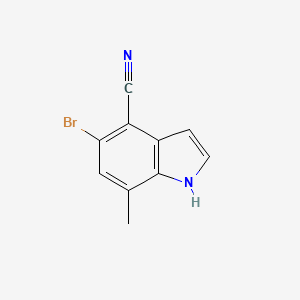
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12825490.png)
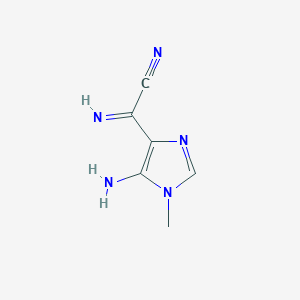
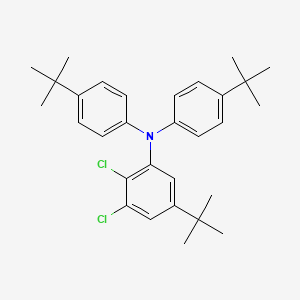
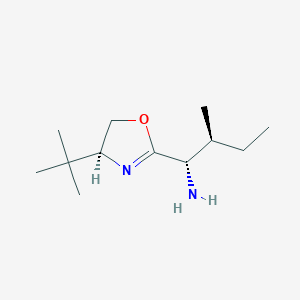
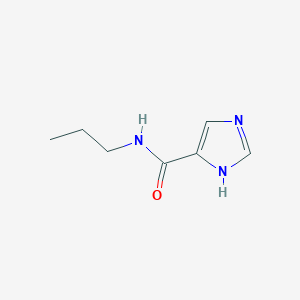
![6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole](/img/structure/B12825537.png)
